molecular formula C8H6ClIN2 B13024719 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine

4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13024719
M. Wt: 292.50 g/mol
InChI Key: YGPVKPKXDFQGPH-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolo[3,2-c]pyridine core, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by selective halogenation. The synthetic route can be summarized as follows:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, amines; typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA); performed in solvents like acetonitrile or dichloromethane.

    Reduction: Palladium on carbon, lithium aluminum hydride (LiAlH4); performed in solvents like ethanol or tetrahydrofuran (THF).

    Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3); performed in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds .

Scientific Research Applications

4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors. The chlorine and iodine substituents can enhance binding affinity to molecular targets through halogen bonding and hydrophobic interactions . The compound can modulate signaling pathways by interacting with key proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and iodine substituents. This dual halogenation provides distinct reactivity patterns and enhances its utility in various chemical reactions and biological applications. The combination of these substituents can improve binding affinity and selectivity in drug design .

Properties

Molecular Formula

C8H6ClIN2

Molecular Weight

292.50 g/mol

IUPAC Name

4-chloro-3-iodo-1-methylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H6ClIN2/c1-12-4-5(10)7-6(12)2-3-11-8(7)9/h2-4H,1H3

InChI Key

YGPVKPKXDFQGPH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CN=C2Cl)I

Origin of Product

United States

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